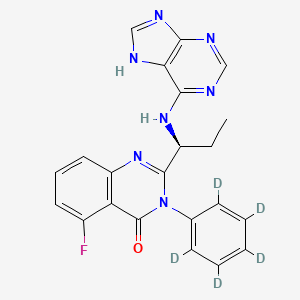![molecular formula C25H24D8O6 B1165173 2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde](/img/structure/B1165173.png)
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4R,8S,9S,11S,13R)-6-deuterio-6-(1,1,2,2,3,3,3-heptadeuteriopropyl)-11-hydroxy-9,13-dimethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoacetaldehyde is a complex organic compound with a unique structure. It features multiple chiral centers and deuterium atoms, making it an interesting subject for research in organic chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the introduction of deuterium atoms and the formation of the pentacyclic structure. The key steps typically include:
Deuteration: Introduction of deuterium atoms using deuterated reagents.
Cyclization: Formation of the pentacyclic structure through cyclization reactions.
Functional Group Manipulation: Introduction of hydroxy, oxo, and other functional groups.
Industrial Production Methods
Industrial production of this compound would require advanced techniques such as:
Continuous Flow Synthesis: To ensure precise control over reaction conditions.
Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.
Purification: Advanced purification techniques like chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: Conversion of hydroxy groups to oxo groups.
Reduction: Reduction of oxo groups to hydroxy groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May yield ketones or aldehydes.
Reduction: May yield alcohols.
Substitution: May yield halogenated or other substituted derivatives.
Scientific Research Applications
This compound has several applications in scientific research, including:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These may include:
Enzymes: Binding to active sites and influencing enzyme activity.
Receptors: Interacting with cellular receptors to modulate signaling pathways.
Pathways: Affecting metabolic or signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
2-oxoacetaldehyde derivatives: Compounds with similar functional groups but different structures.
Pentacyclic compounds: Other compounds with similar ring structures.
Uniqueness
This compound is unique due to its specific combination of deuterium atoms, chiral centers, and functional groups
Properties
Molecular Formula |
C25H24D8O6 |
|---|---|
Molecular Weight |
436.57 |
Purity |
>95% |
Synonyms |
(11β,16α)-16,17-[(Butylidene-d8)bis(oxy)]-11-hydroxy-3,20-dioxopregna-1,4-dien-21-al |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




